2-(3-Bromophenyl)-1,3-oxathiane 2-(3-Bromophenyl)-1,3-oxathiane
Brand Name: Vulcanchem
CAS No.: 947534-46-5
VCID: VC16935740
InChI: InChI=1S/C10H11BrOS/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2
SMILES:
Molecular Formula: C10H11BrOS
Molecular Weight: 259.16 g/mol

2-(3-Bromophenyl)-1,3-oxathiane

CAS No.: 947534-46-5

Cat. No.: VC16935740

Molecular Formula: C10H11BrOS

Molecular Weight: 259.16 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-1,3-oxathiane - 947534-46-5

Specification

CAS No. 947534-46-5
Molecular Formula C10H11BrOS
Molecular Weight 259.16 g/mol
IUPAC Name 2-(3-bromophenyl)-1,3-oxathiane
Standard InChI InChI=1S/C10H11BrOS/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2
Standard InChI Key MEEWQZWPLNYYER-UHFFFAOYSA-N
Canonical SMILES C1COC(SC1)C2=CC(=CC=C2)Br

Introduction

PropertyValueSource
CAS Registry Number947534-46-5
Molecular FormulaC10H11BrOS\text{C}_{10}\text{H}_{11}\text{BrOS}
Molecular Weight259.16 g/mol
IUPAC Name2-(3-Bromophenyl)-1,3-oxathiane

The compound’s structure combines a 1,3-oxathiane core—a six-membered ring with alternating oxygen and sulfur atoms—with a 3-bromophenyl group at position 2. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry .

Historical Context and Significance

Synthesis of 2-(3-Bromophenyl)-1,3-oxathiane

Transacetalisation Reactions

A principal synthetic route involves transacetalisation, where a 1,3-dioxane precursor reacts with a thiol-containing compound under acidic conditions. For example, refluxing 2-(3-bromophenyl)-1,3-dioxane with ethanethiol in benzene using p-toluenesulfonic acid (PTSA) as a catalyst yields the target compound in moderate yields (28–72%) .

Reaction Conditions:

  • Solvent: Benzene

  • Catalyst: PTSA or BF3O(C2H5)2\text{BF}_3 \cdot \text{O}(\text{C}_2\text{H}_5)_2

  • Temperature: Reflux

  • Yield: 28–72%

Intramolecular Pummerer Rearrangement

An alternative method employs the Pummerer rearrangement, where sulfoxide precursors cyclize to form the 1,3-oxathiane ring. For instance, heating benzyl 2-carboxyphenyl sulfoxide in acetic anhydride at 130°C generates 2-phenyl-1,3-benzoxathian-6-one, a related structure . Adapting this method to 3-bromophenyl-substituted precursors could provide access to the title compound .

Bisalkylation of Mercaptoalcohols

Mercaptoalcohols derived from -thia-Wittig rearrangements undergo bisalkylation with dihaloalkanes (e.g., CH2Br2\text{CH}_2\text{Br}_2) under phase-transfer catalysis. This method has been used to synthesize 4,6-disubstituted 1,3-oxathianes, suggesting its applicability to 2-(3-bromophenyl) derivatives .

Structural Analysis and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H^1\text{H} NMR features include:

  • 2-H and 3-H protons: Coupling constant J=11.311.7HzJ = 11.3–11.7 \, \text{Hz}, indicative of diaxial geometry .

  • Aromatic protons: Resonances at δ7.27.8ppm\delta \, 7.2–7.8 \, \text{ppm}, consistent with the 3-bromophenyl group .

  • Methylene protons: Multiplets at δ3.54.5ppm\delta \, 3.5–4.5 \, \text{ppm} for the oxathiane ring .

Computational Studies

Density functional theory (DFT) calculations on similar 1,3-oxathianes predict a chair conformation with the 2-substituent in the axial position. The energy barrier for ring inversion is estimated at ΔG1012kcal/mol\Delta G^\ddagger \approx 10–12 \, \text{kcal/mol}, suggesting moderate conformational flexibility .

Reactivity and Functionalization

Lithiation and Electrophilic Quenching

The 2-position of 1,3-oxathianes is susceptible to lithiation using strong bases (e.g., sec-C4H9Li\text{sec-C}_4\text{H}_9\text{Li}). Subsequent quenching with electrophiles yields diverse derivatives:

ElectrophileProductYield (%)
D2O\text{D}_2\text{O}2-Deutero-1,3-oxathiane70–85
(CH3)3SnCl(\text{CH}_3)_3\text{SnCl}2-Trimethylstannyl-1,3-oxathiane65
PhCN\text{PhCN}2-Benzoyl-1,3-oxathiane73

These reactions underscore the compound’s utility in introducing functional groups at the 2-position .

Oxidation and Reduction

  • Oxidation: Treatment with m-CPBA\text{m-CPBA} (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide, altering ring conformation .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the C–S bond, yielding 3-bromophenol and thiol byproducts .

Ring-Opening Reactions

Acid-catalyzed hydrolysis (e.g., HCl\text{HCl} in dioxane) opens the 1,3-oxathiane ring, producing 3-bromophenyl glyoxal and ethanedithiol. This reactivity is exploited in carbonyl group unmasking strategies .

Applications in Organic Synthesis

Asymmetric Synthesis

Chiral 1,3-oxathianes serve as auxiliaries in asymmetric induction. For example, lithiated 2-(3-bromophenyl)-1,3-oxathiane reacts with ketones to form diastereomerically enriched alcohols after hydrolysis .

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl derivatives. This reactivity is pivotal in constructing complex architectures for drug discovery .

Polymer Science

1,3-Oxathianes act as monomers in ring-opening polymerization (ROP), yielding polythioethers with tunable thermal stability. The bromine substituent facilitates post-polymerization functionalization .

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